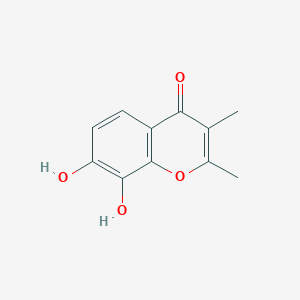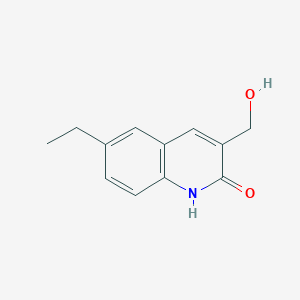![molecular formula C12H16N2O B11894055 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom. This compound features a pyridine ring attached to a spiro[3.3]heptane core, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane typically involves multiple steps, starting with the preparation of the spiro[3.3]heptane core. One common method involves [2+2] cycloadditions between dichloroketene and olefins, followed by successive reactions to introduce the pyridine moiety . Another approach involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, which offer higher yields and often do not require purification through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptane: A core structure similar to 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane, often used as a bioisostere for benzene rings.
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with different spatial properties.
Cubane: A highly strained, cubic molecule used as a benzene bioisostere.
Uniqueness
This compound is unique due to its combination of a spiro[3.3]heptane core with a pyridine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
6-(pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H16N2O/c1-2-10(6-13-3-1)7-15-11-4-12(5-11)8-14-9-12/h1-3,6,11,14H,4-5,7-9H2 |
Clé InChI |
UYCXQKXTLGCUKG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CNC2)OCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)


![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)






![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)

